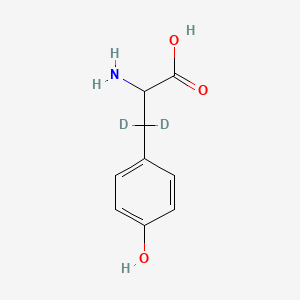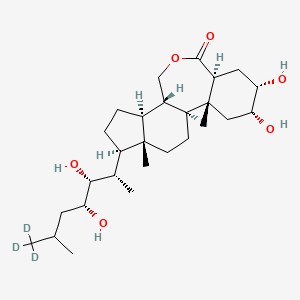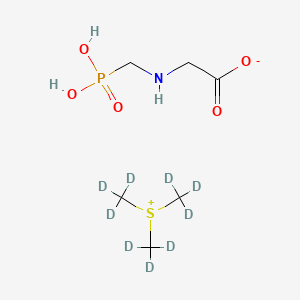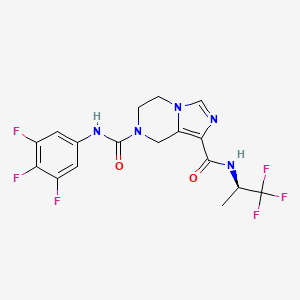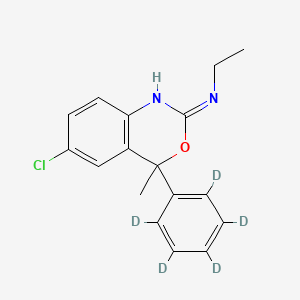
Axl-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-4 is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of Axl is associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Axl-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce different substituents on the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Applications De Recherche Scientifique
Axl-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of Axl in cancer progression, metastasis, and resistance to therapy.
Drug Development: This compound serves as a lead compound for the development of new Axl inhibitors with improved potency and selectivity.
Mécanisme D'action
Axl-IN-4 exerts its effects by inhibiting the kinase activity of the Axl receptor tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell survival, proliferation, and migration. The primary molecular targets of this compound include the Axl receptor and its ligand, growth arrest-specific protein 6 (Gas6). By blocking Axl signaling, this compound can induce apoptosis and reduce tumor cell viability .
Comparaison Avec Des Composés Similaires
Similar Compounds
R428 (BGB324): A selective Axl inhibitor that has demonstrated anti-tumor activity in various cancer types.
Cabozantinib: A multi-kinase inhibitor that targets Axl along with other receptor tyrosine kinases.
Uniqueness of Axl-IN-4
This compound is unique in its high selectivity and potency for the Axl receptor tyrosine kinase. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for targeted cancer therapy. Its ability to overcome resistance mechanisms and enhance the efficacy of other treatments further highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C11H11N5 |
|---|---|
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
3-(1-methylpyrazol-4-yl)-1H-indazol-6-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-7(5-13-16)11-9-3-2-8(12)4-10(9)14-15-11/h2-6H,12H2,1H3,(H,14,15) |
Clé InChI |
OOVAXGTZPIPYHR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NNC3=C2C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



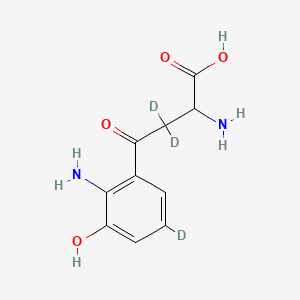
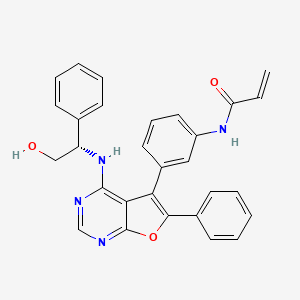
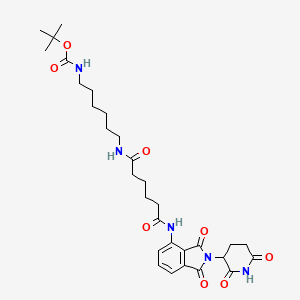
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

